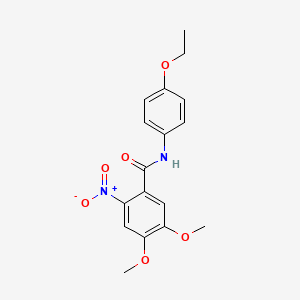

N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Contextualization of Benzamide (B126) Derivatives in Chemical Biology and Medicinal Chemistry

Benzamide is an organic compound derived from benzoic acid, where the carboxylic hydroxyl group is replaced by an amino group. wikipedia.org Its derivatives form a large and diverse class of molecules that are of significant interest in medicinal chemistry and chemical biology due to their wide range of pharmacological activities. The amide group within their structure is a stable and versatile functional group that can participate in various biological interactions. researchgate.net

Historically, substituted benzamides have been successfully developed into drugs for various therapeutic applications. In psychiatry, for instance, compounds like sulpiride (B1682569) and amisulpride (B195569) are used as antipsychotic medications. researchgate.net Others, such as metoclopramide, function as antiemetic and prokinetic agents, aiding in gastrointestinal disorders. researchgate.net The pharmacological potential of this class extends to antimicrobial, analgesic, anti-inflammatory, anticancer, and cardiovascular activities. The versatility of the benzamide scaffold allows chemists to modify its structure to target a wide array of biological receptors and enzymes, making it a privileged structure in drug discovery. researchgate.netnih.gov

Historical Perspective on 4,5-Dimethoxy-2-nitrobenzamide (B1586824) Core Structures and Their Derivatives

The 4,5-dimethoxy-2-nitrobenzamide core is a specific structural motif that has been utilized in several areas of chemical research. The parent compound, 4,5-dimethoxy-2-nitrobenzamide, is a known chemical intermediate. sapphirebioscience.com More broadly, the related 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has gained prominence as a photolabile protecting group, often referred to as a "caging" group. researchgate.netchemicalbook.com This technology allows scientists to render a biologically active molecule inert by attaching the DMNB group. The active molecule can then be released at a specific time and location by exposing it to light, providing precise spatiotemporal control over biological processes. researchgate.net

Furthermore, derivatives of the closely related 4,5-dimethoxy-2-nitrobenzohydrazide have been synthesized and investigated for their potential biological activities. nih.gov Researchers have explored these compounds for their ability to act as antioxidants and as inhibitors of cholinesterase enzymes, which are relevant targets in neurodegenerative diseases like Alzheimer's. nih.gov This history of using the 4,5-dimethoxy-2-nitrobenzoyl scaffold in both fundamental chemical biology tools and exploratory therapeutic research highlights its utility and established chemistry.

Rationale for Focused Academic Investigation of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

The focused investigation of this compound stems from its identity as a distinct molecule within the pharmacologically significant benzamide class. The compound's structure combines the established 4,5-dimethoxy-2-nitrobenzamide core with an N-(4-ethoxyphenyl) group. This specific combination of functional groups provides a clear rationale for its study.

The ethoxy and methoxy (B1213986) groups present in the molecule are known to influence key physicochemical properties such as solubility and membrane permeability. evitachem.com These properties are critical for how a compound interacts with biological systems, affecting its absorption, distribution, and ability to reach a target site. Preliminary investigations suggest that this compound may possess potential as an antimicrobial and anticancer agent, making it a candidate for further drug development research. evitachem.com Additionally, its structure makes it a valuable precursor or intermediate for the synthesis of more complex organic molecules. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61212-77-9 |

| Molecular Formula | C₁₇H₁₈N₂O₆ |

| Molecular Weight | 346.3 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), dichloromethane); less soluble in water. evitachem.com |

| Stability | Generally stable under standard laboratory conditions. evitachem.com |

Overview of Current Research Gaps and Opportunities for this compound

Despite its potential, this compound remains a relatively understudied compound in publicly available scientific literature. While it is recognized as a potential precursor and has been flagged for possible biological activities, there is a significant gap in detailed research findings. evitachem.com

The primary research gap is the lack of comprehensive studies detailing its specific biological mechanisms of action. If it possesses anticancer or antimicrobial properties, the specific cellular targets and pathways it modulates are yet to be elucidated. Structure-activity relationship (SAR) studies, which would explore how modifications to its chemical structure affect its biological activity, are also absent.

This information deficit presents a clear opportunity for future research. A thorough investigation into its biological effects is warranted, beginning with in vitro screening against various cancer cell lines and microbial strains. Subsequent studies could focus on identifying its molecular targets, optimizing its structure to enhance potency and selectivity, and exploring its potential as a lead compound for the development of new therapeutic agents. The existing foundation of benzamide chemistry and the intriguing structural features of this specific molecule provide a strong basis for such future investigations.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4,5-Dimethoxy-2-nitrobenzamide |

| Amisulpride |

| Metoclopramide |

| Sulpiride |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c1-4-25-12-7-5-11(6-8-12)18-17(20)13-9-15(23-2)16(24-3)10-14(13)19(21)22/h5-10H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOXVUQEDBAPME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358083 | |

| Record name | ST50721906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61212-77-9 | |

| Record name | ST50721906 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for dissecting complex molecules into simpler, commercially available starting materials.

Key Disconnections and Precursor Identification

The most logical disconnection for this compound is at the amide bond. This C-N bond cleavage reveals two key precursors: 4,5-dimethoxy-2-nitrobenzoic acid and 4-ethoxyaniline. This disconnection is strategically sound as the formation of amide bonds is a well-established and reliable transformation in organic synthesis.

| Precursor | Chemical Structure |

| 4,5-dimethoxy-2-nitrobenzoic acid | (Chemical structure image) |

| 4-ethoxyaniline | (Chemical structure image) |

Further retrosynthetic analysis of 4,5-dimethoxy-2-nitrobenzoic acid suggests it can be derived from 4,5-dimethoxybenzoic acid through a nitration reaction. Similarly, 4-ethoxyaniline can be synthesized from 4-nitrophenol (B140041) through Williamson ether synthesis followed by reduction of the nitro group.

Strategic Importance of the 4,5-Dimethoxy-2-nitrobenzoyl Moiety

The 4,5-dimethoxy-2-nitrobenzoyl moiety is a significant building block in organic synthesis, often utilized as a precursor for various complex molecules. nbinno.comresearchgate.net The presence of two methoxy (B1213986) groups makes the aromatic ring electron-rich, influencing its reactivity in electrophilic substitution reactions. The ortho-nitro group, being a strong electron-withdrawing group, deactivates the ring towards further electrophilic attack and directs incoming groups to the meta position relative to itself.

This specific arrangement of functional groups—a nitro group and two methoxy groups—imparts unique reactivity, making it a valuable component for constructing intricate molecular frameworks. nbinno.com For instance, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is employed as a photochemically cleavable protecting group in the synthesis of pharmacologically active compounds. researchgate.net The nitro group in this moiety can undergo various transformations, providing a handle for further molecular elaboration. nih.gov

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound primarily revolves around the formation of the amide bond between the two key precursors.

Amide Bond Formation Strategies

The formation of the amide linkage between 4,5-dimethoxy-2-nitrobenzoic acid and 4-ethoxyaniline is the crucial step in the synthesis. rsc.org

Classical Methods:

One of the most common methods involves the conversion of the carboxylic acid to a more reactive acyl chloride. 4,5-dimethoxy-2-nitrobenzoic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 4,5-dimethoxy-2-nitrobenzoyl chloride. This highly reactive acyl chloride then readily reacts with 4-ethoxyaniline in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the desired amide. This is an application of the Schotten-Baumann reaction. mdpi.com

Modern Coupling Reagents:

Modern synthetic chemistry offers a plethora of coupling reagents that facilitate amide bond formation under milder conditions, often avoiding the need for the harsh reagents required to form acyl chlorides. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine.

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. |

| Phosphonium Salts (e.g., BOP, PyBOP) | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are efficient coupling reagents that generate an activated ester, which subsequently reacts with the amine. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are highly effective and commonly used in solid-phase peptide synthesis and solution-phase amide couplings. |

The choice of coupling reagent and reaction conditions can be optimized to maximize the yield and purity of this compound.

Functional Group Interconversions of the Nitro Group

The nitro group on the benzoyl moiety is a versatile functional group that can be transformed into a variety of other functionalities, opening avenues for the synthesis of a diverse library of related compounds.

Reduction to an Amine:

The most common transformation of an aromatic nitro group is its reduction to a primary amine. This can be achieved using a variety of reducing agents.

| Reducing Agent | Conditions |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a suitable solvent like ethanol (B145695) or ethyl acetate. This method is generally clean and high-yielding. |

| Metal/Acid Combinations | Sn/HCl, Fe/HCl, or Zn/HCl are classical methods for nitro group reduction. libretexts.org |

| Other Reagents | Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this reduction. |

The resulting amino group can then be further modified, for example, through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents.

Other Transformations:

While less common, the nitro group can also participate in other transformations. For instance, partial reduction can lead to nitroso or hydroxylamino derivatives. Under specific conditions, it can also be displaced by other nucleophiles.

Ethoxy Group Introduction and Manipulation

The introduction of the ethoxy group is a key step in the synthesis of the 4-ethoxyaniline precursor. As previously mentioned, the Williamson ether synthesis is a widely used method for this transformation. wikipedia.orgmasterorganicchemistry.comjk-sci.com This S(_N)2 reaction is generally efficient for the reaction of a phenoxide with a primary alkyl halide. masterorganicchemistry.com

Manipulation of the ethoxy group on the final compound, this compound, is also a consideration for generating analogs. Cleavage of the ethyl group to reveal a hydroxyl functionality can be achieved using reagents such as boron tribromide (BBr(_3)) or hydrobromic acid (HBr). This dealkylation would yield N-(4-hydroxyphenyl)-4,5-dimethoxy-2-nitrobenzamide, providing a site for further functionalization.

Advanced Synthetic Methodologies for this compound and Its Analogs

Modern synthetic chemistry offers a range of advanced methodologies that can be applied to the synthesis of this compound, with goals of improving efficiency, safety, and sustainability.

Catalytic Approaches in Benzamide (B126) Synthesis

Catalytic methods for amide bond formation are highly desirable as they can reduce the need for stoichiometric activating agents, which generate significant waste. catalyticamidation.info Boronic acid catalysts have been shown to be effective in promoting the direct amidation of carboxylic acids and amines. catalyticamidation.info This approach involves the formation of a reactive intermediate that facilitates the condensation reaction, with water being the only byproduct.

Transition metal catalysts, such as those based on titanium or zirconium, can also be employed for direct amidation reactions. These catalysts can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Furthermore, enzymatic catalysis offers a highly selective and environmentally benign approach to amide bond formation, although the substrate scope can be a limitation.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be applied to the synthesis of this compound to minimize its environmental impact. mdpi.comtandfonline.comtandfonline.comrsc.orgresearchgate.net This includes the use of greener solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, as alternatives to more hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF). mdpi.comrsc.org

Solvent-free reaction conditions are another key aspect of green chemistry. tandfonline.comtandfonline.com For the amide bond formation step, it may be possible to conduct the reaction by simply heating a mixture of the carboxylic acid and amine, potentially with a catalyst, in the absence of a solvent. tandfonline.comtandfonline.com Atom economy is also a central tenet of green chemistry, and catalytic methods for amidation are inherently more atom-economical than those that rely on stoichiometric coupling reagents. catalyticamidation.info

Flow Chemistry and Automated Synthesis Applications

Flow chemistry offers several advantages for the synthesis of this compound, particularly for nitration reactions, which are often highly exothermic. europa.euvapourtec.combeilstein-journals.orgresearchgate.net Conducting the nitration of 3,4-dimethoxybenzoic acid in a continuous flow reactor allows for precise control of reaction temperature and residence time, which can improve safety and selectivity. europa.euvapourtec.combeilstein-journals.org

Amide bond formation can also be adapted to flow chemistry systems. nih.gov This can involve pumping solutions of the activated carboxylic acid and the amine through a heated reactor coil to promote the reaction. The use of packed-bed reactors containing immobilized coupling agents or catalysts can also facilitate continuous amide synthesis and simplify product purification. Automated synthesis platforms can integrate these flow chemistry modules to enable the rapid and efficient production of this compound and its analogs for screening and development purposes.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several sites for derivatization, allowing for the generation of a library of analogs with potentially modified properties.

One of the most versatile handles for derivatization is the nitro group. The reduction of the nitro group to an amine is a common transformation that can be achieved using a variety of reagents, such as catalytic hydrogenation with palladium on carbon, or metals like iron, tin, or zinc in acidic media. nih.govgoogle.comwikipedia.orgorganic-chemistry.org The resulting 2-amino-N-(4-ethoxyphenyl)-4,5-dimethoxybenzamide can then undergo a wide range of reactions, including diazotization followed by substitution, acylation, or alkylation.

The aromatic rings of the molecule are also amenable to modification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds, although the electronic nature of the substituted rings would need to be considered. sigmaaldrich.comnih.govresearchgate.netyoutube.comrsc.org

The ether groups on the benzamide ring and the ethoxy group on the N-phenyl ring can be cleaved to the corresponding phenols, as previously discussed. These phenolic hydroxyl groups can then be re-alkylated with different alkyl halides to generate a series of ether analogs.

Finally, the amide bond itself, while generally stable, can be a site for modification. For instance, N-alkylation of the amide nitrogen could be achieved under specific conditions, although this can be challenging.

Modifications at the N-Phenyl Moiety

The N-(4-ethoxyphenyl) portion of the molecule offers several avenues for chemical modification, primarily centered on the ethoxy group and the aromatic ring itself.

One significant transformation is the cleavage of the ethyl ether to yield the corresponding phenol, N-(4-hydroxyphenyl)-4,5-dimethoxy-2-nitrobenzamide. This reaction is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for the demethylation and dealkylation of aryl ethers. nih.govnih.govmasterorganicchemistry.comgvsu.edu The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group. This dealkylation provides a key intermediate that can be used for further functionalization, such as the introduction of different alkyl or aryl groups through Williamson ether synthesis.

The N-phenyl ring is also susceptible to electrophilic aromatic substitution, although the directing effects of the amide and ethoxy groups must be considered. The amide group is generally an ortho-, para-director, but can be deactivating. Conversely, the ethoxy group is a strong activating ortho-, para-director. The interplay of these electronic effects would likely direct incoming electrophiles to the positions ortho to the ethoxy group (meta to the amide linkage). Reactions such as nitration or halogenation could potentially be employed to introduce additional substituents on this ring, provided that reaction conditions are carefully controlled to avoid undesired side reactions. researchgate.net

Below is a table summarizing potential modifications at the N-phenyl moiety:

| Modification | Reagents and Conditions | Product | Notes |

| Ether Cleavage | BBr₃ in an inert solvent (e.g., CH₂Cl₂) | N-(4-hydroxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | Provides a phenolic intermediate for further derivatization. |

| Re-alkylation | Alkyl halide (e.g., R-X), base (e.g., K₂CO₃) | N-(4-alkoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide | Allows for variation of the alkoxy group. |

| Nitration | HNO₃/H₂SO₄ | N-(4-ethoxy-nitro-phenyl)-4,5-dimethoxy-2-nitrobenzamide | Requires careful control of conditions to manage regioselectivity and potential side reactions. |

Alterations of the Dimethoxy-Nitrobenzoyl Ring System

The dimethoxy-nitrobenzoyl portion of the molecule is rich in functional groups that can be targeted for chemical transformation. The nitro group, in particular, is a versatile handle for a variety of modifications.

A primary transformation is the reduction of the 2-nitro group to an amino group, yielding N-(4-ethoxyphenyl)-2-amino-4,5-dimethoxybenzamide. This reduction can be accomplished using a range of reagents, including catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or metal-acid systems (e.g., tin or iron in the presence of hydrochloric acid). The resulting 2-amino derivative is a key intermediate for the synthesis of various heterocyclic systems, such as quinazolinones, through cyclization reactions.

The methoxy groups on the benzoyl ring can also be targeted for modification. Demethylation can be achieved using reagents like boron tribromide, similar to the cleavage of the ethoxy group on the N-phenyl moiety, to yield the corresponding dihydroxybenzamide. google.com This transformation would provide access to a new set of derivatives with different electronic and solubility properties.

Furthermore, the electron-withdrawing nature of the nitro group activates the aromatic ring to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.govyoutube.comnih.govlibretexts.org While the methoxy groups are not typical leaving groups, under forcing conditions, their displacement by strong nucleophiles could be envisioned, although this would likely be a challenging transformation. The nitro group itself can sometimes be displaced in SNAr reactions under specific conditions.

Photochemical rearrangements of N-aryl-2-nitrobenzamides have been reported to yield 2-(2-hydroxyphenylazo)benzoic acid derivatives upon exposure to light. rsc.org This suggests that this compound could potentially undergo a similar transformation, leading to more complex molecular architectures.

The following table outlines potential alterations to the dimethoxy-nitrobenzoyl ring:

| Modification | Reagents and Conditions | Product | Notes |

| Nitro Group Reduction | H₂, Pd/C or Sn/HCl | N-(4-ethoxyphenyl)-2-amino-4,5-dimethoxybenzamide | Creates a versatile amino intermediate. |

| Demethylation | BBr₃ in an inert solvent | N-(4-ethoxyphenyl)-4,5-dihydroxy-2-nitrobenzamide | Forms a dihydroxy derivative with altered properties. |

| Photochemical Rearrangement | UV light | Azo- and azoxy-compounds | A potential route to more complex structures. rsc.org |

Substitution Pattern Variations and Their Synthetic Feasibility

The general synthetic approach to this compound, which involves the coupling of a substituted benzoic acid with a substituted aniline (B41778), is highly amenable to creating a library of analogues with diverse substitution patterns. The feasibility of these syntheses depends on the availability of the requisite starting materials.

The synthesis of the key intermediate, 4,5-dimethoxy-2-nitrobenzoic acid, is well-documented and can be achieved by the nitration of 3,4-dimethoxybenzoic acid (veratric acid). chemicalbook.com This precursor can then be converted to its acyl chloride, typically using thionyl chloride or oxalyl chloride, and subsequently reacted with a variety of substituted anilines to generate a range of N-aryl-4,5-dimethoxy-2-nitrobenzamides.

The electronic nature of the substituents on the aniline can influence the rate and efficiency of the acylation reaction. Anilines with electron-donating groups are generally more nucleophilic and react more readily, while those with strong electron-withdrawing groups may require more forcing conditions or the use of a catalyst. researchgate.net The synthesis of analogues with different alkoxy groups on the N-phenyl ring (e.g., methoxy, propoxy) is straightforward, requiring the corresponding p-alkoxyaniline as the starting material. Similarly, introducing substituents at other positions on the N-phenyl ring is feasible by starting with the appropriately substituted aniline. nih.govnih.gov

Variations in the benzoyl moiety can be achieved by starting with different substituted 2-nitrobenzoic acids. For example, analogues with different alkoxy groups or alternative substitution patterns on the benzoyl ring could be synthesized, provided the corresponding benzoic acid precursors are accessible. The synthesis of various substituted nitrobenzoic acids is a well-established area of organic chemistry. google.comresearchgate.net

The following table provides examples of feasible substitution pattern variations:

| Variation | Aniline Precursor | Benzoic Acid Precursor | Synthetic Feasibility |

| N-(4-methoxyphenyl) analogue | p-Anisidine | 4,5-Dimethoxy-2-nitrobenzoic acid | High, starting materials are readily available. |

| N-(4-chlorophenyl) analogue | 4-Chloroaniline | 4,5-Dimethoxy-2-nitrobenzoic acid | High, starting materials are readily available. |

| N-(4-ethoxyphenyl)-2-nitro-benzamide | p-Phenetidine | 2-Nitrobenzoic acid | High, demonstrates variation in the benzoyl ring substitution. |

| N-(4-ethoxyphenyl)-4,5-diethoxy-2-nitrobenzamide | p-Phenetidine | 4,5-Diethoxy-2-nitrobenzoic acid | Feasible, requires synthesis of the diethoxybenzoic acid precursor. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical properties of this compound.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial in determining its reactivity and interaction with other molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) provides a detailed picture of the molecule's electronic character.

The HOMO and LUMO are the frontier molecular orbitals, and the energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For aromatic amide derivatives, DFT calculations, often using the B3LYP functional, are employed to determine these values. researchgate.netnih.govirjweb.com The HOMO is typically localized on the more electron-rich parts of the molecule, such as the ethoxyphenyl group, while the LUMO is often found on the electron-deficient nitrobenzamide moiety. This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. chemrxiv.orgresearchgate.net Electronegative regions, shown in shades of red and yellow, indicate areas with a high electron density and are prone to electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the carbonyl, methoxy (B1213986), and nitro groups. chemrxiv.orgtandfonline.com Electrophilic regions, depicted in blue, signify areas of lower electron density and are susceptible to nucleophilic attack. These are typically located around the hydrogen atoms of the amide and aromatic rings. researchgate.net

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Conformational Analysis and Energy Minima

The biological activity of a molecule is highly dependent on its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms, known as energy minima. nih.govnih.gov Due to the presence of several rotatable bonds, particularly around the amide linkage and the ether groups, the molecule can adopt various conformations. oup.com

Theoretical studies on substituted benzamides have shown that the planarity of the molecule can be influenced by the nature and position of the substituents. nih.gov Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. oup.com Computational methods can predict the relative energies of different conformers, identifying the most likely structures to be present under physiological conditions. For benzamide (B126) derivatives, the torsional angle between the carbonyl group and the phenyl ring is a critical parameter. nih.gov

| Torsional Angle | Typical Calculated Range (Degrees) | Description |

|---|---|---|

| C(aromatic)-C(carbonyl)-N-C(aromatic) | 150 - 180 | Defines the orientation of the two aromatic rings relative to the amide plane. |

| O(carbonyl)-C(carbonyl)-C(aromatic)-C(aromatic) | 20 - 40 | Indicates the degree of twisting of the benzoyl group. |

Spectroscopic Property Predictions (e.g., UV-Vis, Vibrational Frequencies for Theoretical Studies)

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. For nitroaromatic compounds, characteristic absorption bands are expected in the UV-visible region due to π→π* and n→π* transitions. researchgate.netiu.edu The presence of multiple chromophores in this compound, such as the nitro group and the aromatic rings, would likely result in a complex spectrum with several absorption maxima (λmax). researchgate.netdocbrown.info

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are valuable for assigning the various vibrational modes of the molecule. iastate.edumdpi.com These calculations can help in the interpretation of experimental spectra. Key vibrational modes for this compound would include the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the NO2 group, and the C-O stretching of the ether linkages. researchgate.net

| Spectroscopic Data | Predicted Range | Assignment |

|---|---|---|

| UV-Vis λmax | 250-280 nm and 320-360 nm | π→π* transitions of the aromatic systems and n→π* transitions of the nitro and carbonyl groups. rsc.org |

| IR Frequency (N-H stretch) | 3300-3400 cm-1 | Amide N-H stretching vibration. |

| IR Frequency (C=O stretch) | 1650-1680 cm-1 | Amide I band (carbonyl stretching). |

| IR Frequency (NO2 stretch) | 1510-1550 cm-1 (asymmetric) and 1340-1370 cm-1 (symmetric) | Nitro group stretching vibrations. |

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This is crucial for understanding the potential therapeutic applications of this compound.

Ligand-Target Binding Interactions and Thermodynamics

Benzamide derivatives are known to interact with various biological targets, including enzymes like protein kinases. nih.govnih.gov Molecular docking simulations can identify the specific amino acid residues in the active site of a target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. scirp.org For instance, the amide group of the benzamide scaffold is a common hydrogen bond donor and acceptor. The nitro group can also participate in specific interactions, such as π-hole interactions. nih.gov

Thermodynamic parameters, such as the binding free energy (ΔG_bind), can be estimated from docking studies. acs.org A more negative binding energy indicates a more stable protein-ligand complex. These calculations provide a quantitative measure of the ligand's affinity for the target.

Prediction of Binding Affinity and Specificity

By performing docking studies against a panel of different proteins, it is possible to predict the binding affinity and specificity of this compound. tandfonline.com High affinity for a specific target with low affinity for others suggests that the compound could be a selective inhibitor, which is a desirable property for a drug candidate to minimize off-target effects. Scoring functions within docking programs are used to rank different binding poses and predict binding affinities, although more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations. nih.govopenreview.net

| Parameter | Typical Predicted Value | Key Interacting Residues (Example) | Types of Interactions |

|---|---|---|---|

| Binding Energy (ΔGbind) | -7.0 to -10.0 kcal/mol | Asp, Glu, Leu, Val | Hydrogen bonds, hydrophobic interactions, π-π stacking. |

Identification of Key Binding Hotspots and Interaction Motifs

Computational docking studies are instrumental in predicting how a ligand such as this compound might bind to a biological target. These studies on similar molecules reveal common interaction motifs that are likely relevant.

For instance, molecular docking analyses of various substituted benzamides frequently highlight the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions in ligand binding. nih.govresearchgate.net In a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, docking simulations revealed that the amide linkage and the nitro group are often crucial for forming hydrogen bonds with amino acid residues in the active site of enzymes like α-glucosidase. nih.gov The docking study showed that the nitro group, along with other substituents, played a role in the binding affinity. nih.gov

For this compound, it can be hypothesized that:

The amide group (–CONH–) can act as both a hydrogen bond donor (from the N-H) and acceptor (from the C=O). This is a common and critical interaction motif for benzamide-based compounds.

The nitro group (–NO₂) is strongly electron-withdrawing and can participate in electrostatic or dipole-dipole interactions. Studies on other nitro benzamide derivatives have shown that the nitro groups are key to binding efficiency, potentially through interactions with polar residues in a target's binding pocket. researchgate.netresearchgate.net

The dimethoxy groups (–OCH₃) on the benzamide ring can act as hydrogen bond acceptors.

The ethoxyphenyl group provides a significant hydrophobic region, likely interacting with non-polar pockets within a receptor. The ether oxygen could also serve as a hydrogen bond acceptor.

Docking studies on other benzamides have identified key amino acid residues like tyrosine, arginine, and cysteine as being involved in binding through hydrogen bonds and π-π stacking interactions. nih.gov It is plausible that this compound would engage in similar interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound derivatives were found, the principles can be illustrated through studies on analogous amide series. nih.govmedcraveonline.com

Descriptor Selection and Feature Engineering

To build a QSAR model, the chemical structures are converted into numerical descriptors. These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Balaban index), molecular connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular volume, surface area (hydrophobic/polar), and steric parameters (e.g., Verloop parameters).

Electronic Descriptors: Dipole moment, partial charges on atoms, HOMO/LUMO energies.

In QSAR studies of other amide derivatives, descriptors related to hydrophobicity (logP), molecular volume, and electronic properties have been found to be significant. nih.gov For a series of this compound derivatives, key descriptors would likely include those capturing variations in hydrophobicity, steric bulk, and the electronic influence of substituents on the phenyl rings.

| Descriptor Category | Example Descriptors | Potential Relevance for Benzamide Derivatives |

| Constitutional | Molecular Weight, Number of Aromatic Rings | Relates to overall size and potential for non-specific interactions. |

| Topological | Kier & Hall Connectivity Indices | Encodes information about branching and molecular shape. |

| Geometric | Molecular Surface Area, Molecular Volume | Important for understanding steric fit within a binding site. nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the molecule's polarity and reactivity. |

| Hydrophobic | LogP | Crucial for membrane permeability and hydrophobic interactions. nih.gov |

Predictive Model Development for Biological Activities

Once descriptors are calculated for a series of compounds with known biological activities (e.g., IC₅₀ values), a mathematical model is developed using statistical methods. Common techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the activity to the most relevant descriptors. medcraveonline.com

Partial Least Squares (PLS): A method suitable for when descriptors are numerous and may be correlated.

Machine Learning Methods: More complex, non-linear approaches like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used to build robust QSAR models. nih.gov

A study on biphenyl (B1667301) carboxamide analogues used MLR to develop a statistically significant model for analgesic activity. medcraveonline.com Similarly, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors found that a model built with Support Vector Regression (SVR) exhibited the best predictive ability. nih.gov The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds.

Ligand-Based and Structure-Based QSAR Approaches

Two main approaches can be used for QSAR:

Ligand-Based QSAR: This approach is used when the 3D structure of the biological target is unknown. It relies solely on the information from a set of active and inactive molecules. The models are built by comparing the structural features (descriptors) of these molecules to their activities. Pharmacophore modeling is a common ligand-based technique. medcraveonline.com

Structure-Based QSAR: When the 3D structure of the target protein is known (from X-ray crystallography or NMR), this information can be incorporated. This often involves docking the series of compounds into the protein's active site to calculate interaction energies and geometric fit, which are then used as descriptors in the QSAR model. This approach provides more detailed insights into the specific interactions driving biological activity.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular Dynamics (MD) simulations provide insights into the movement and conformational changes of a ligand-receptor complex over time, offering a dynamic view that complements the static picture from molecular docking.

MD simulations on complexes of other benzamide derivatives with their target proteins have been used to assess the stability of the binding pose predicted by docking. nih.gov For instance, in a study of nitrobenzamide derivatives targeting α-glucosidase, MD simulations were performed to validate the stability of the most active compound within the enzyme's binding site. nih.gov Key analyses in such simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD value suggests that the ligand remains in its binding pocket and the protein structure is not significantly perturbed.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid. High fluctuations in the active site residues could indicate instability in ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked throughout the simulation, confirming their importance for stable binding.

For a complex of this compound with a putative target, an MD simulation could reveal how the flexible ethoxy tail positions itself within a hydrophobic pocket and whether the hydrogen bonds formed by the amide and nitro groups are stable over time. Such simulations have confirmed the stability of ligand-protein complexes for other substituted benzamides. nih.govresearcher.life

| Simulation Parameter | Information Gained | Example Application |

| RMSD | Stability of the ligand's position and protein structure. | Confirming the docked pose of a benzimidazole (B57391) in the colchicine (B1669291) binding site of tubulin. nih.gov |

| RMSF | Flexibility of protein regions, especially the active site. | Assessing changes in flexibility of active site loops upon ligand binding. |

| Hydrogen Bonds | Persistence and strength of key polar interactions. | Verifying that H-bonds predicted by docking are maintained over time. nih.gov |

| Binding Free Energy | Quantitative estimation of binding affinity (e.g., via MM/PBSA). | Calculating and comparing the binding energies of different benzamide derivatives to a target. |

In Vitro Biological Activity Assessment and Mechanistic Analysis

Receptor Binding Affinity Studies (Cell-Free and Cell-Based In Vitro Assays)

No publicly available studies detailing the receptor binding affinity of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide were identified. Consequently, data on its binding profile to any specific receptors, including Ki or IC50 values from either cell-free or cell-based assays, is not available.

Enzyme Inhibition Profiling (e.g., Cholinesterase, Kinase, Topoisomerase Inhibition)

There is no specific information in the reviewed literature regarding the enzyme inhibition profile of this compound. Studies on its direct inhibitory effects against common enzyme targets such as cholinesterases, kinases, or topoisomerases have not been reported.

As no enzyme inhibition has been reported for this compound, there is no data available on the kinetic characterization of such inhibition. This includes the absence of information on inhibition constants (Ki), the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), or the reversibility of its interaction with any enzyme.

Given the lack of data on enzyme or receptor interactions, there is no information to determine whether this compound would act via an allosteric or orthosteric binding mechanism. Such a determination would require specific binding and functional assays that have not been published.

Cellular Pathway Modulation in Model Systems (e.g., Cell Cycle, Apoptosis Induction)

No studies were found that investigated the effects of this compound on cellular pathways in model systems. Therefore, its potential to modulate processes such as the cell cycle or induce apoptosis remains uncharacterized.

While the general class of benzamides has been investigated for various biological activities, no specific in vitro studies using cancer or other cell lines to probe the mechanistic actions of this compound have been published. As a result, there is no data on its effects on cell viability, proliferation, or other cellular functions.

The cellular targets of this compound are currently unknown. Without initial data from binding or cellular assays, no research has been conducted to elucidate the specific signaling cascades that might be modulated by this compound.

Antimicrobial Activity Evaluation in Model Organisms (e.g., Bacterial and Fungal Strains)

No data is available from in vitro studies to assess the antimicrobial activity of this compound against any bacterial or fungal strains.

There are no published investigations into the mechanism by which this compound may exert antimicrobial effects.

No studies have been conducted to determine the potential for or mechanisms of microbial resistance to this compound.

Structure Activity Relationship Sar Studies for N 4 Ethoxyphenyl 4,5 Dimethoxy 2 Nitrobenzamide Analogs

Exploration of the 4,5-Dimethoxy-2-nitrobenzoyl Core Variations

The benzoyl portion of the molecule is highly substituted, and each group—the two methoxy (B1213986) groups and the nitro group—is expected to have a distinct influence on the compound's biological profile.

Methoxy groups are prevalent in many approved drugs and natural products. nih.gov Their inclusion can bestow several advantageous properties, including enhanced ligand-target binding, improved physicochemical characteristics, and favorable metabolic profiles. nih.govresearchgate.net In the context of the 4,5-dimethoxy-2-nitrobenzoyl core, the two methoxy groups at positions 4 and 5 are electron-donating, which increases the electron density of the benzene (B151609) ring.

Their specific roles can be multifaceted:

Direct Binding: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions with amino acid residues in a receptor's binding pocket. mdpi.com

Solubility and Metabolism: Methoxy groups can improve a molecule's solubility and metabolic stability. They are potential sites for O-demethylation by cytochrome P450 enzymes, which can be a factor in the compound's pharmacokinetic profile.

Removing one or both methoxy groups, or shifting their positions on the ring (e.g., to positions 3,4 or 2,5), would provide critical insight into their importance for the observed biological activity.

The nitro group is a strong electron-withdrawing group and its presence significantly impacts the molecule's properties. nih.gov Its influence can be attributed to several factors:

Electronic Effects: The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring, influencing the acidity of the amide N-H and the rotational barrier around the amide bond. nih.gov This can have a profound effect on the binding affinity. nih.govsvedbergopen.com

Steric and Conformational Effects: Placed at the ortho-position, the nitro group can force the benzoyl ring to adopt a non-planar conformation relative to the amide linker. This fixed conformation might be ideal for fitting into a specific binding pocket. Studies on other ortho-substituted benzamides have shown that the ortho group's identity is critical for maintaining a bioactive shape.

Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors. An intramolecular hydrogen bond between one of the nitro oxygen atoms and the amide proton is possible, which would further restrict the molecule's conformation.

Bio-reduction: In biological systems, aromatic nitro groups can be enzymatically reduced to form nitroso and hydroxylamine (B1172632) intermediates. nih.gov This bio-reduction can be a mechanism of action for some drugs, but it can also be associated with toxicity. nih.gov The activity profile may depend on whether the parent nitro-compound or a reduced metabolite is the active species. svedbergopen.com Replacing the nitro group with other EWGs like a cyano or a sulfonyl group can help determine if the activity is purely due to electronic effects or if the specific chemistry of the nitro group is required.

Substituent Effects on the Benzoyl Ring

The substitution pattern on the benzoyl ring of N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide is a key determinant of its interaction with biological targets. The interplay between the nitro group and the two methoxy groups significantly influences the electronic properties and steric profile of this core scaffold.

The 2-nitro group is a strong electron-withdrawing group, which can impact the acidity of the amide N-H group and influence hydrogen bonding interactions. Studies on related nitrobenzamide series have shown that the position and presence of the nitro group are often crucial for activity. For instance, in some series of N-alkyl nitrobenzamides, compounds with a nitro substituent in the 3-position of the aromatic ring exhibited significantly higher activity compared to those with a 4-nitro group or no nitro group at all. nih.gov This highlights the sensitivity of the target's binding pocket to the electronic distribution on the benzoyl ring.

To systematically explore the effects of these substituents, a series of analogs can be synthesized and evaluated. The following table illustrates a hypothetical SAR study on the benzoyl ring of a lead compound, showcasing how different substituents might affect its inhibitory activity.

| Compound ID | R1 | R2 | R3 | IC50 (µM) |

| LEAD-1 | NO2 | OCH3 | OCH3 | 0.5 |

| ANA-1a | H | OCH3 | OCH3 | 10.2 |

| ANA-1b | NO2 | H | H | 5.8 |

| ANA-1c | NH2 | OCH3 | OCH3 | > 50 |

| ANA-1d | NO2 | OH | OH | 1.2 |

| ANA-1e | CN | OCH3 | OCH3 | 2.5 |

This table is for illustrative purposes and the data is hypothetical.

Linker Region Modifications and Their Conformational Impact

The amide linker and the N-(4-ethoxyphenyl) group constitute the linker region of the molecule, playing a critical role in orienting the two aromatic rings relative to each other. Modifications in this region can have a profound impact on the compound's conformation and, consequently, its binding affinity.

The amide bond itself is a rigid, planar unit that restricts the rotational freedom of the molecule. The relative orientation of the carbonyl and N-H groups can lead to different conformational isomers (cis and trans), with the trans conformation being generally more stable. The hydrogen-bonding capability of the amide N-H is often crucial for anchoring the ligand in the active site of a protein.

Alterations to the linker, such as changing its length or flexibility, can significantly affect biological activity. In the design of fragment-based inhibitors, the linker's strain and flexibility are critical factors. nih.gov An ideal linker should position the binding fragments optimally without introducing excessive conformational flexibility, which would incur an entropic penalty upon binding. nih.gov

The following table presents hypothetical data on linker modifications and their impact on activity.

| Compound ID | Linker Modification | IC50 (µM) | Conformational Notes |

| LEAD-1 | -NH-(p-OEt-Ph) | 0.5 | Optimal dihedral angle |

| ANA-2a | -NH-(p-OMe-Ph) | 0.8 | Similar conformation to lead |

| ANA-2b | -NH-(p-OH-Ph) | 2.1 | Potential for new H-bond |

| ANA-2c | -NH-(Ph) | 7.5 | Loss of hydrophobic interaction |

| ANA-2d | -N(Me)-(p-OEt-Ph) | 15.0 | Loss of H-bond donor, steric clash |

| ANA-2e | -CH2-NH-(p-OEt-Ph) | > 50 | Increased flexibility, loss of rigidity |

This table is for illustrative purposes and the data is hypothetical.

Establishment of Pharmacophoric Models from SAR Data

Based on the accumulated SAR data from analogs of this compound, a pharmacophoric model can be constructed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

A hypothetical pharmacophore model for this class of compounds could include the following features:

One Aromatic Ring: Corresponding to the 4,5-dimethoxy-2-nitrophenyl moiety.

One Hydrogen Bond Acceptor: The nitro group or one of the methoxy oxygens.

One Hydrogen Bond Donor: The amide N-H group.

A Second Aromatic Ring: The 4-ethoxyphenyl group.

A Hydrophobic Feature: The ethoxy group.

The spatial relationship between these features would be defined by the active conformation of the molecule. For instance, the distance and angle between the hydrogen bond donor/acceptor pair of the amide and the hydrophobic ethoxy group would be critical. In a study on 3-nitro-2,4,6-trihydroxybenzamide derivatives, a pharmacophore model was developed that included a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov

Such models are invaluable tools in drug discovery. They can be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the pharmacophoric requirements and are therefore likely to be active. nih.gov The development of a robust pharmacophore model relies on a diverse set of active and inactive compounds to define the essential features and their geometric constraints accurately.

In Silico-Guided SAR Iterations and Experimental Validation

The integration of computational, or in silico, methods into the drug discovery pipeline can significantly accelerate the process of lead optimization. For the this compound series, in silico techniques can be used to rationalize the observed SAR and to predict the activity of new, unsynthesized analogs.

Molecular docking studies can be employed to predict the binding mode of the compounds within the active site of their biological target. This can provide a structural basis for understanding the SAR data. For example, docking could reveal why a particular substituent enhances or diminishes activity by showing favorable or unfavorable interactions with specific amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) models offer a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For instance, a 2D-QSAR model for a series of benzamide (B126) derivatives might identify key molecular descriptors, such as specific electronic or steric parameters, that are correlated with activity. mdpi.com

The typical workflow for in silico-guided SAR would involve:

Building and validating a computational model (e.g., a docking protocol or a QSAR model) based on initial experimental data.

Designing a virtual library of new analogs with modifications suggested by the model.

Predicting the activity of these virtual compounds using the computational model.

Prioritizing a subset of the most promising analogs for chemical synthesis.

Experimental validation of the synthesized compounds to confirm the model's predictions and to feed new data back into the model for further refinement.

This iterative cycle of in silico prediction and experimental validation allows for a more focused and efficient exploration of the chemical space, ultimately leading to the identification of more potent and selective compounds.

Implications for Chemical Biology and Medicinal Chemistry

N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology, designed to interrogate complex biological systems, identify therapeutic targets, and elucidate mechanisms of action. The structure of this compound presents several features that could be leveraged for its development as a molecular probe.

The nitroaromatic group is a particularly noteworthy feature. Nitro groups can serve as pharmacophores, imparting specific physiological effects to a molecule. mdpi.com In the context of molecular probes, the nitro group's electron-withdrawing nature and its potential for metabolic reduction in hypoxic environments make it a handle for designing probes for specific cellular states, such as those found in solid tumors. mdpi.comsci-hub.box Furthermore, nitro-aryl compounds can be photochemically active, a property that can be exploited for photoaffinity labeling to covalently link the probe to its biological target upon irradiation. rsc.org

Scaffold Prioritization and Lead Identification in Early Drug Discovery Phases

The benzamide (B126) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects. nih.govacs.org This versatility makes benzamide-containing compound libraries a valuable resource in high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds.

This compound would be a representative member of such a library. Its identification as a "hit" in a screening assay would prioritize this particular substitution pattern for further investigation. The process of hit-to-lead optimization would involve a systematic exploration of the structure-activity relationship (SAR) around this core.

Key structural components for SAR exploration include:

The Benzamide Linker: The amide bond provides a rigid, planar unit with defined hydrogen bond donor and acceptor capabilities, crucial for anchoring the molecule in a protein's binding site.

The 4-Ethoxyphenyl Group: This group can be systematically modified to explore the impact of lipophilicity and electronic properties on biological activity. For instance, the ethoxy group could be replaced with other alkoxy groups of varying lengths or with electron-withdrawing or -donating substituents.

The 4,5-Dimethoxy-2-nitrobenzoyl Moiety: The substitution pattern on this ring is critical. The effect of the number and position of methoxy (B1213986) groups, as well as the presence and location of the electron-withdrawing nitro group, would be thoroughly investigated to optimize potency and selectivity. nih.gov

The table below illustrates the diverse biological activities associated with the benzamide scaffold, underscoring its importance in lead identification.

| Benzamide Derivative Class | Associated Biological Activity |

| Nitrobenzamides | Anticonvulsant, Antimycobacterial acs.orgnih.gov |

| Ethoxyphenyl Benzamides | Allosteric Modulation of Receptors nih.gov |

| Methoxyphenyl Benzamides | Anticancer, Enzyme Inhibition nih.govnih.gov |

| Sulfonamide-Benzamides | Anticancer, Enzyme Inhibition researchgate.net |

Design Principles for Novel Chemical Entities Based on the Benzamide Scaffold

The design of novel chemical entities from a benzamide lead like this compound follows established medicinal chemistry principles. The goal is to optimize the molecule's pharmacological profile, including its potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Key Design Considerations:

Bioisosteric Replacement: Functional groups can be replaced with other groups that have similar physical or chemical properties (bioisosteres) to improve potency or reduce toxicity. For instance, the nitro group, which can sometimes be associated with mutagenicity, might be replaced with a cyano or a sulfone group to maintain its electron-withdrawing character while potentially improving the safety profile. mdpi.com

Structure-Based Design: If the structure of the biological target is known, computational docking studies can be used to predict how analogs of the lead compound will bind. This allows for the rational design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and disrupt unfavorable ones.

Modulation of Physicochemical Properties: The substituents on the aromatic rings play a crucial role in determining the molecule's properties. The ethoxy and dimethoxy groups, for example, increase lipophilicity, which can enhance cell membrane permeability. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Medicinal chemists aim to strike a balance to achieve optimal drug-like properties.

The table below summarizes the potential roles of the different structural motifs within this compound.

| Structural Moiety | Potential Role in Molecular Interactions and Properties |

| Benzamide Core | Provides structural rigidity; acts as hydrogen bond donor (N-H) and acceptor (C=O). |

| 4-Ethoxyphenyl Ring | Participates in hydrophobic and pi-stacking interactions; the ethoxy group is a potential hydrogen bond acceptor and influences solubility and metabolism. |

| 4,5-Dimethoxy Groups | Act as hydrogen bond acceptors; influence electronic properties and metabolic stability of the benzoyl ring. |

| 2-Nitro Group | Strong electron-withdrawing group, influencing amide bond conformation and electronics; potential hydrogen bond acceptor; can be a site for bioreductive activation. mdpi.comnih.gov |

Interdisciplinary Approaches in Developing Benzamide-Based Bioactive Compounds

The progression of a benzamide-based compound from an initial hit to a clinical candidate is a complex, multidisciplinary endeavor. It requires the seamless integration of expertise from various scientific fields.

Medicinal and Synthetic Chemistry: Chemists are responsible for the design and synthesis of new analogs based on SAR data and computational models. They develop efficient synthetic routes to produce the required quantities of compounds for biological testing.

Computational Chemistry: This field plays a critical role in modern drug discovery by accelerating the design process. Molecular modeling can predict target binding, and in silico tools can forecast ADME properties, helping to prioritize which compounds to synthesize and test.

Biology and Pharmacology: Biologists and pharmacologists develop and run the assays to determine the biological activity of the synthesized compounds. They perform in vitro experiments to measure potency and selectivity and in vivo studies in animal models to assess efficacy and pharmacokinetics.

Chemical Biology: Chemical biologists may use the lead compound or its derivatives as molecular probes to identify the specific cellular target and to understand its mechanism of action on a molecular level, providing crucial insights that can guide further optimization efforts.

The development of a compound like this compound would follow an iterative cycle of design, synthesis, and testing. Insights from biological assays and computational predictions would continually inform the design of the next generation of molecules, with the ultimate goal of producing a novel chemical entity with a desirable therapeutic profile.

Future Research Trajectories

Exploration of Additional Biological Targets and Pathways

The structural motifs present in N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide suggest that it may interact with a variety of biological targets. The nitro group is a well-known pharmacophore, and its presence in a range of drugs indicates its potential to modulate biological activity. nih.govresearchgate.netmdpi.com Future research should, therefore, focus on a broad-based screening approach to identify novel biological targets and elucidate the underlying mechanisms of action.

Nitrobenzamide derivatives have demonstrated a capacity to act as multi-target agents, with some exhibiting inhibitory effects on biomolecules such as COX-2, IL-1β, and TNF-α, suggesting potential anti-inflammatory applications. researchgate.netresearchgate.net Furthermore, various nitroaromatic compounds have been investigated for their antimicrobial, anticancer, and antiparasitic properties. nih.govmdpi.commdpi.comnih.gov A comprehensive screening of this compound against a panel of cancer cell lines, bacterial and fungal strains, and parasitic organisms could reveal previously unknown therapeutic potential.

Moreover, computational docking studies could be employed to predict potential binding interactions with a wide array of protein targets. This in silico approach can help to prioritize experimental screening efforts and provide insights into the structure-activity relationships that govern the compound's biological effects.

Table 1: Potential Biological Activities for Future Investigation

| Biological Activity | Rationale based on Structural Analogs |

| Anti-inflammatory | Nitrobenzamides have shown inhibition of iNOS, COX-2, IL-1β, and TNF-α. researchgate.netresearchgate.net |

| Anticancer | Substituted benzamides have demonstrated anti-tumor activities against various cell lines. nih.gov |

| Antimicrobial | The nitro group is a known scaffold in molecules with antibacterial and antifungal properties. nih.govnanobioletters.com |

| Antitubercular | N-alkyl nitrobenzamides have shown promising activity against Mycobacterium tuberculosis. mdpi.com |

| Xanthine (B1682287) Oxidase Inhibition | 4-(isopentyloxy)-3-nitrobenzamide derivatives are potent inhibitors of xanthine oxidase. nih.gov |

Development of Advanced Synthetic Methodologies for Diversification

To fully explore the therapeutic potential of this compound, the development of a diverse library of structural analogs is crucial. This will enable a thorough investigation of structure-activity relationships (SAR). researchgate.net Future research in this area should focus on the application of modern, efficient, and versatile synthetic methodologies.

Advanced catalytic systems, such as those employing rhodium, can be used for the direct C-H functionalization of the benzamide (B126) core, allowing for the introduction of a wide range of substituents in a highly regioselective manner. nih.gov This approach offers a powerful tool for rapidly generating a library of derivatives with varied electronic and steric properties. Additionally, late-stage functionalization techniques can be employed to modify the core structure of the molecule, providing access to novel chemical space. nih.gov

Furthermore, the development of one-pot or flow-chemistry-based synthetic routes could significantly streamline the production of these analogs, making the drug discovery process more efficient and cost-effective. researchgate.net These advanced synthetic strategies will be instrumental in creating a comprehensive set of compounds for biological evaluation.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative AI models can be trained on large datasets of known bioactive molecules to design novel benzamide derivatives with optimized properties. youtube.com These models can explore vast chemical spaces to identify compounds with a high probability of interacting with a specific biological target. Furthermore, ML algorithms can be used to build predictive quantitative structure-activity relationship (QSAR) models from the experimental data generated for the analog library, providing deeper insights into the key structural features required for a desired biological effect. researchgate.net

Potential for Functional Material Applications Derived from Structural Insights

Beyond its potential pharmacological applications, the molecular structure of this compound suggests that it could serve as a building block for the creation of novel functional organic materials. Benzamide derivatives are known to form predictable hydrogen-bonding networks, which can be exploited in the design of self-assembling systems and crystal engineering.

The presence of multiple aromatic rings and polar functional groups in the molecule could lead to interesting photophysical or electronic properties. Future research could explore the synthesis of polymers or oligomers incorporating the this compound motif. These materials could potentially find applications in areas such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optics.

Furthermore, the ability of benzamides to form ordered crystalline structures could be harnessed to create materials with specific mechanical or optical properties. The study of the solid-state packing and intermolecular interactions of this compound and its derivatives could provide valuable insights for the rational design of new functional materials. The application of AI in materials science is also an emerging field that could accelerate the discovery of hydrogels or other biomaterials with optimized properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-4,5-dimethoxy-2-nitrobenzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nitration, amidation, and functional group protection/deprotection. Key steps include introducing the nitro group at the 2-position of the benzamide core and coupling the 4-ethoxyphenylamine moiety. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) must be optimized to minimize side reactions. For example, controlled nitration at low temperatures (0–5°C) prevents over-nitration. Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for characterizing This compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at 4,5-positions and ethoxyphenyl integration). Aromatic protons appear as distinct doublets in δ 6.5–8.0 ppm.

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) and amide (1650–1680 cm⁻¹, C=O stretch) functional groups.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 387.1321 for C₁₇H₁₈N₂O₆) .

Q. How can solubility and stability be assessed for this compound in different solvents?

- Methodological Answer : Use the shake-flask method to determine solubility in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Stability studies involve HPLC analysis under accelerated conditions (40°C, 75% humidity) to monitor degradation products. For example, the compound may hydrolyze in acidic media, requiring stabilization with lyophilization or inert storage (argon atmosphere) .

Advanced Research Questions

Q. What experimental strategies are used to investigate the biological activity of This compound?

- Methodological Answer :

- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) to assess cytotoxicity. Use IC₅₀ values to compare potency with structural analogs.

- Target identification : Employ molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II or kinase targets. Validate via surface plasmon resonance (SPR) for binding affinity (KD values) .

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

- Methodological Answer : Systematically modify substituents (e.g., replace ethoxy with fluorine or vary nitro positioning) and test derivatives in bioassays. For example, replacing 4-ethoxyphenyl with 4-fluorophenyl may enhance blood-brain barrier permeability. Data from SAR are analyzed using multivariate regression to identify critical pharmacophores .

Q. What crystallographic techniques are employed to resolve the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and torsion angles. Key parameters include the dihedral angle between the benzamide and ethoxyphenyl groups, which influences molecular packing and solubility. Data collection at 100 K minimizes thermal motion artifacts .

Q. How do conflicting reports on biological activity arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from variations in assay protocols (e.g., cell line specificity) or compound purity. Resolve by:

- Standardized assays : Use validated cell lines (e.g., NCI-60 panel) and replicate studies across labs.

- Purity verification : Employ HPLC-MS to confirm >98% purity and exclude degradation products.

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., activity correlation with logP values) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.